molecular formula C17H28O4 B14390631 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione CAS No. 89707-05-1

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione

Katalognummer: B14390631
CAS-Nummer: 89707-05-1
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: NAVDUPKKAQVISU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione is a complex organic compound with a unique structure that includes a hydroxynonylidene group and a propyloxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydroxynonylidene precursor with a propyloxane derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The propyloxane ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme activity, metabolic pathways, and cellular processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propyloxane ring play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Hydroxynonylidene)-6-methyloxane-2,4-dione
  • 3-(1-Hydroxynonylidene)-6-ethyloxane-2,4-dione

Uniqueness

3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyloxane ring and hydroxynonylidene group make it particularly versatile in various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

89707-05-1

Molekularformel

C17H28O4

Molekulargewicht

296.4 g/mol

IUPAC-Name

3-(1-hydroxynonylidene)-6-propyloxane-2,4-dione

InChI

InChI=1S/C17H28O4/c1-3-5-6-7-8-9-11-14(18)16-15(19)12-13(10-4-2)21-17(16)20/h13,18H,3-12H2,1-2H3

InChI-Schlüssel

NAVDUPKKAQVISU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=C1C(=O)CC(OC1=O)CCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.